12(S)-HETrE
Overview
Description
12(S)-HETrE, also known as 12-hydroxy-5,8,10,14-eicosatetraenoic acid, is a bioactive lipoxygenase metabolite of arachidonic acid (AA). It is an important eicosanoid in the human body and is involved in numerous physiological processes. The synthesis of 12(S)-HETrE has been studied extensively in recent years due to its potential applications in medical research.
Scientific Research Applications
Angiogenesis and Inflammation
12(S)-HETrE, a type of eicosanoid, plays a significant role in angiogenesis and inflammation, particularly in ocular and dermal tissues. It induces Vascular Endothelial Growth Factor (VEGF) expression in microvessel endothelial cells, contributing to angiogenesis, particularly in response to hypoxic injury. This interaction may be crucial in the development of neovascularized tissues, especially in the cornea following hypoxic damage (Mezentsev et al., 2002).
Inhibition of Platelet Reactivity and Thrombosis
12(S)-HETrE has been shown to inhibit thrombus formation without extending bleeding time in murine models. It inhibits platelet activation via the Gαs signaling pathway, with its antiplatelet effects partially dependent on IP signaling. This discovery points towards its potential as a novel regulator of IP signaling, offering avenues for the development of new therapeutics to inhibit platelet function (Tourdot et al., 2017).
Ocular Surface Inflammation
In human studies, increased levels of 12(S)-HETrE have been associated with ocular surface inflammation. Its detection in human tear film, especially in increased levels during inflammation, suggests that 12(S)-HETrE contributes to the inflammation of the ocular surface in humans (Mieyal et al., 2001).
properties
IUPAC Name |
(8Z,10E,12S,14Z)-12-hydroxyicosa-8,10,14-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h8,10-11,13-14,17,19,21H,2-7,9,12,15-16,18H2,1H3,(H,22,23)/b11-8-,13-10-,17-14+/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIXZLMPKIFFGQ-ONNNWOQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C\CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12(S)-HETrE |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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